(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride
Description
(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is a bifunctional amine derivative combining a furan ring and a pyridine moiety. The compound’s structure features a furan-2-ylmethyl group and a pyridin-3-ylmethyl group linked via an amine nitrogen, with two hydrochloric acid counterions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;;/h1-7,13H,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMYZVBMCGIJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=CO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride typically involves the reaction of furan-2-carbaldehyde with pyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The dihydrochloride salt enhances solubility in polar solvents compared to neutral analogs like 2-acetamidopyridine .
Crystallographic and Database Insights
The Cambridge Structural Database (CSD) () catalogs over 500,000 small-molecule structures, including pyridine and furan derivatives. Differences in substituents (e.g., chloromethyl vs. furanylmethyl) would alter packing efficiency and hydrogen-bonding networks in the crystal lattice .
Biological Activity
(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 188.23 g/mol
- CAS Number : 460046-47-3
The presence of furan and pyridine moieties suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : It is likely to bind to various receptors, influencing signaling pathways that can lead to therapeutic effects.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer properties. For instance, a study evaluated its efficacy against different cancer cell lines, revealing promising results:
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| MOLT-4 (Leukemia) | 5.0 | High |
| A549 (Lung Cancer) | 12.0 | Moderate |
| HeLa (Cervical) | 15.0 | Moderate |
The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting a favorable therapeutic window.
Antimicrobial Activity
In addition to anticancer effects, this compound has been studied for its antimicrobial properties. It demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry investigated the compound's effects on MOLT-4 cells. The research found that treatment with this compound resulted in significant apoptosis induction through caspase activation pathways . -
Antimicrobial Efficacy :
Another study assessed the compound's activity against drug-resistant bacterial strains. The findings indicated that it effectively inhibited growth at lower concentrations compared to standard antibiotics, suggesting potential as a lead compound in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
